4-Mercaptobenzoic acid
CAS No.: 1074-36-8
Cat. No.: VC20768269
Molecular Formula: C₇H₆O₂S
Molecular Weight: 154.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1074-36-8 |
|---|---|
| Molecular Formula | C₇H₆O₂S |
| Molecular Weight | 154.19 g/mol |
| IUPAC Name | 4-sulfanylbenzoic acid |
| Standard InChI | InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9) |
| Standard InChI Key | LMJXSOYPAOSIPZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)S |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)S |
Introduction
Basic Properties and Identification
Chemical Identity
4-Mercaptobenzoic acid (4-MBA) is an aromatic compound with the molecular formula C₇H₆O₂S and a molecular weight of 154.186 g/mol . It is registered under CAS number 1074-36-8 . The compound has several synonyms in scientific literature, including 4-carboxybenzenethiol, p-mercaptobenzoic acid, 4-sulfanylbenzoic acid, and benzoic acid, p-mercapto- . Its IUPAC standard InChIKey is LMJXSOYPAOSIPZ-UHFFFAOYSA-N .
Physical Properties
4-Mercaptobenzoic acid presents as a cream-colored crystalline solid that can range from white to yellow to green in appearance . The compound exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 314.3±25.0 °C at 760 mmHg |
| Melting Point | 215-224 °C |
| Flash Point | 143.9±23.2 °C |
| pKa | 4.05±0.10 (Predicted) |
| Exact Mass | 154.008850 |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C |
| Index of Refraction | 1.642 |
| LogP | 2.56 |
These physical properties indicate a relatively stable compound with low volatility and moderate water solubility . The compound is soluble in organic solvents such as alcohol and ether .
Structural Characteristics
Molecular Structure
4-Mercaptobenzoic acid features a benzene ring with two functional groups: a carboxylic acid (-COOH) at the 1-position and a thiol (-SH) group at the 4-position. This para arrangement of functional groups is crucial for its applications in surface chemistry and spectroscopy . The carboxylic acid group provides acidic properties and can form hydrogen bonds, while the thiol group enables strong interactions with metal surfaces .
Surface Binding Properties
One of the most significant properties of 4-mercaptobenzoic acid is its ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold and silver. This occurs through the thiol group, which forms strong metal-sulfur bonds . When adsorbed on titanium dioxide surfaces (both anatase and rutile), the molecule bonds through the carboxyl group following deprotonation in a bidentate geometry, as revealed by photoelectron spectroscopy studies .
Surface spectroscopy investigations have shown that when adsorbed on TiO₂ surfaces, the phenyl ring of the 4-MBA molecule orients at approximately 70° ± 5° from the surface on both rutile (110) and anatase (101) surfaces . This orientation has implications for the electronic structure and surface properties of the resulting films.
Chemical Properties and Stability
Reactivity
The reactivity of 4-mercaptobenzoic acid is primarily determined by its two functional groups. The thiol group readily forms covalent bonds with metals, particularly gold and silver, making it valuable for surface functionalization applications . The carboxylic acid group can undergo typical acid-base reactions, including deprotonation to form carboxylate salts and esterification .
Applications in Research and Industry
Analytical Chemistry Applications
One of the most notable applications of 4-mercaptobenzoic acid is its use as a matrix for laser desorption/ionization time-of-flight mass spectrometry (MS) analysis of metals . When used as a matrix, it exhibits several advantages:
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Matrix-interference-free background
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Greatly enhanced MS signal intensity
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Excellent reproducibility
This technique has been successfully extended for the rapid screening and sensitive determination of ultratrace metals in fine particulate matter (PM2.5) . The compound's ability to form well-defined layers on metal surfaces makes it particularly valuable for these analytical applications.
Surface-Enhanced Raman Spectroscopy
4-Mercaptobenzoic acid is extensively used in surface-enhanced Raman spectroscopy (SERS) applications . Its bifunctional nature allows it to serve as:
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A probe molecule for developing SERS sensors
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A model analyte for evaluating SERS substrates
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A pH-sensitive reporter molecule for intracellular pH measurements
The thiol group provides strong chemisorption to metallic nanoparticles, while the carboxylic acid group imparts pH sensitivity, allowing 4-MBA to function as a reporter for local pH changes. This property has been exploited in developing methods for pH determination in cellular environments .
Materials Science Applications
In materials science, 4-mercaptobenzoic acid serves multiple functions:
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As a linker molecule in quantum dot solar cells, improving open-circuit voltage (Voc) and efficiency compared to traditional linkers
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For functionalizing gold nanostructures to improve catalytic activity
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As a platform for oligonucleotide immobilization in biosensor development
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In the development of electrochemical sensors, such as those for bisphenol A detection using modified glassy carbon electrodes
Research Findings on Surface Interactions
Adsorption Studies
Significant research has been conducted on the adsorption behavior of 4-mercaptobenzoic acid on various surfaces. Studies using synchrotron radiation photoelectron spectroscopy and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy have revealed important details about its interaction with titanium dioxide surfaces .
On TiO₂ anatase (101) and rutile (110) surfaces, photoelectron spectroscopy results indicate that 4-MBA bonds through the carboxyl group after deprotonation, forming a bidentate geometry . Carbon K-edge NEXAFS spectra demonstrate that the phenyl ring orients at 70° ± 5° from the surface on both crystal structures, though subtle differences in electronic structure exist between the two surfaces .
Oxygen 1s spectra from adsorbed 4-MBA on anatase surfaces show peaks at binding energies of 530.1 eV (assigned to oxide) and 531.7 eV (consistent with the COO⁻ moiety), suggesting adsorption occurs through both oxygen atoms in the carboxyl group following proton loss . Similar behaviors are observed on rutile surfaces, with minor differences in binding energies .
pH-Sensitive Properties
Research has demonstrated that 4-mercaptobenzoic acid's carboxylic group undergoes protonation/deprotonation depending on pH, leading to changes in its Raman spectrum . This property has been utilized to develop SERS-based methods for measuring local pH and pKa values, with applications in cellular environments . The sensitivity and reproducibility of these methods make 4-mercaptobenzoic acid a valuable tool for intracellular pH measurements and monitoring .
| Safety Parameter | Classification/Recommendation |
|---|---|
| Hazard Statements | H315-H319-H335 |
| Precautionary Statements | P261-P305 + P351 + P338 |
| Personal Protective Equipment | Dust mask type N95 (US); Eyeshields; Gloves |
| Hazard Codes | Xi:Irritant |
| Risk Phrases | R36/37/38 |
| Safety Phrases | S26-S36 |
| RIDADR | UN 3335 |
| WGK Germany | 3 |
The compound is classified as an irritant that may cause irritation to the skin, eyes, and respiratory system . Proper personal protective equipment, including gloves, eye protection, and appropriate respiratory protection, should be used when handling this compound .
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